N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-14-6-2-12(3-7-14)10-11-19-16(18)20-24(21,22)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIOBDRYBIJKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine typically involves multiple steps, including the introduction of the fluorophenyl and methoxyphenyl groups, followed by the formation of the sulfonyl and guanidine functionalities. Common synthetic routes may involve:
Friedel-Crafts Acylation: This step introduces the acyl group, which is then converted to the desired functional group through subsequent reactions.
Clemmensen Reduction: Used to reduce the acyl group to an alkane.
Nitration and Reduction: These steps introduce and subsequently reduce nitro groups to amines, which can then be further functionalized.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Structural Comparison with Similar Sulfonylguanidines
Substituent Effects on Bond Lengths and Geometry
The guanidine core in related compounds exhibits bond lengths and angles that deviate from ideal trigonal planar geometry. For example:
- In N′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine , the C1–N3 bond (1.2889 Å) shows double-bond character, while C1–N1 (1.3682 Å) and C1–N2 (1.408 Å) are elongated single bonds. The N–C1–N angles range from 115.10° to 125.61°, indicating steric and electronic distortions .
- The target compound’s 4-fluorobenzenesulfonyl group likely introduces stronger electron-withdrawing effects compared to analogs like N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., [12–18] in ), where chloro and alkylthio substituents modulate reactivity and solubility .
Hydrogen Bonding and Crystal Packing
Non-classical C–H···O hydrogen bonds (e.g., d(H···O) = 2.81 Å in N′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine) stabilize crystal lattices in methoxy-containing analogs .
Solvent and Temperature Dependence
- Reactions in glacial acetic acid (e.g., compounds 19–26) proceed faster than those in dioxane due to higher polarity .
- The target compound’s fluorinated sulfonyl group may require milder conditions to avoid decomposition, unlike chloro-substituted analogs that tolerate higher temperatures .
Comparative Data Table
Biological Activity
N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 474.5 g/mol
- CAS Number : 896312-02-0
The compound features a guanidine core substituted with a 4-fluorobenzenesulfonyl group and a 4-methoxyphenyl ethyl moiety, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound can bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity Overview
The compound has been studied for several biological activities:
-
Antimicrobial Activity
- Exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- In vitro studies show that it disrupts bacterial cell wall synthesis.
-
Anticancer Properties
- Preliminary studies indicate cytotoxic effects on cancer cell lines, particularly those associated with breast and prostate cancers.
- Mechanistically, it may induce apoptosis through caspase activation.
-
Anti-inflammatory Effects
- Demonstrated reduction in pro-inflammatory cytokines in cell culture models.
- Potential therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.2 | |
| Anticancer | MCF-7 (Breast cancer) | 12.5 | |
| Anti-inflammatory | RAW 264.7 (Macrophage) | 10.8 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited a notable reduction in bacterial load in vitro and showed promise as a lead compound for further development.
Case Study 2: Cancer Cell Line Studies
Research conducted at a prominent cancer research institute explored the anticancer properties of the compound on various human cancer cell lines. The findings revealed that treatment with the compound led to significant apoptosis in MCF-7 cells, with an IC50 value of 12.5 µM, suggesting its potential as a therapeutic agent in breast cancer treatment.
Case Study 3: Inflammatory Response Modulation
In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced the secretion of TNF-alpha and IL-6 upon LPS stimulation, indicating its potential use in managing inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, and how can purity be validated?
The synthesis typically involves a multi-step approach, starting with the reaction of 4-fluorobenzenesulfonyl chloride with a guanidine precursor. A key intermediate is formed by coupling 2-(4-methoxyphenyl)ethylamine to the guanidine core under basic conditions (e.g., triethylamine in acetonitrile) . Post-synthesis, purity is validated using Nuclear Magnetic Resonance (NMR) to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95%). Mass spectrometry (MS) further verifies molecular weight accuracy .
Q. How do electronic effects of substituents (e.g., 4-fluoro and 4-methoxy groups) influence the compound’s reactivity?
The 4-fluorobenzenesulfonyl group is electron-withdrawing, enhancing electrophilic character at the sulfonamide sulfur, which may facilitate nucleophilic substitutions. Conversely, the 4-methoxyphenyl group is electron-donating, stabilizing adjacent aromatic systems and influencing hydrogen-bonding interactions in biological targets. Computational studies (e.g., density functional theory) can model these effects, while experimental validation via UV-Vis spectroscopy or Hammett plots quantifies substituent impacts .
Q. What analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- X-ray crystallography : Resolves bond lengths and angles, particularly in the guanidine core (e.g., C–N bond character ).
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or target selectivity. To address this:
- Perform dose-response curves across multiple cell lines or enzymatic assays.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., enzymes or receptors).
- Cross-validate findings with structural analogs (e.g., replacing 4-fluoro with chloro groups) to isolate substituent-specific effects .
Q. What strategies enhance the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Structure-Activity Relationship (SAR) Studies : Modify the methoxyphenyl ethyl chain length or sulfonyl group electronics. For example, bulkier substituents may reduce off-target binding .
- Molecular Dynamics (MD) Simulations : Predict interactions with target binding pockets (e.g., hydrophobic vs. polar residues).
- Fragment-Based Drug Design : Co-crystallize the compound with target proteins to guide rational modifications .
Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?
- Stability Studies : Monitor degradation via HPLC under varying pH (e.g., 4–10) and solvent systems (e.g., DMSO vs. aqueous buffers).
- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the sulfonamide group under acidic conditions) .
Methodological Challenges
Q. What experimental designs are recommended for evaluating synergistic effects with other therapeutics?
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) or antagonism (CI > 1) in cell viability assays.
- Transcriptomic Profiling : RNA-seq can identify pathways modulated by the compound alone vs. in combination .
Q. How can researchers address low solubility in aqueous media without altering bioactivity?
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo.
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
